molecular formula C17H18N8OS B11001710 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B11001710
M. Wt: 382.4 g/mol
InChI Key: LIWMFLRQTFPOEP-UHFFFAOYSA-N
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Description

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide is a complex organic compound that features a unique combination of pyrazole, triazole, pyridazine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds such as pyrazoles, triazoles, and pyridazines, which are then coupled under specific conditions to form the final product.

    Formation of Pyrazole Intermediate: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole through the reaction of acetylacetone with hydrazine hydrate.

    Formation of Triazole Intermediate: The pyrazole intermediate is then reacted with hydrazine and a suitable aldehyde to form the triazole ring.

    Formation of Pyridazine Intermediate: The triazole intermediate undergoes cyclization with a suitable dicarbonyl compound to form the pyridazine ring.

    Coupling with Thiazole: The final step involves coupling the pyridazine intermediate with thiazole-2-yl butanamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole moieties.

    Reduction: Reduction reactions can occur at the triazole and pyridazine rings.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced compounds.

Scientific Research Applications

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in tumor growth.

    Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It is used in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar in structure due to the pyrazole moiety.

    3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl: Shares the triazole and pyrazole rings.

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl)butanamide: Similar due to the presence of pyrazole and thiazole rings.

Uniqueness

The uniqueness of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

The compound 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H20N8SC_{18}H_{20}N_{8}S with a molecular weight of approximately 384.47 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and triazole moieties exhibit a wide range of biological activities. These include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.

1. Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance:

  • A study demonstrated that structural variations in pyrazole derivatives could enhance their antitumoral activity by inhibiting tubulin polymerization, which is crucial for cancer cell division .
  • Another investigation revealed that certain pyrazole derivatives showed significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the pyrazole structure can lead to improved efficacy against tumors .

2. Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated in various models:

  • In vivo studies with carrageenan-induced edema models indicated that pyrazole derivatives could reduce inflammation significantly compared to standard anti-inflammatory drugs like ibuprofen .
  • Specific derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers associated with inflammatory responses .

3. Antimicrobial Activity

The antimicrobial effects of similar compounds have also been documented:

  • A series of pyrazole derivatives were tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
  • The compound's thiazole component may enhance its ability to penetrate bacterial cell walls, increasing its effectiveness against resistant strains.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of the compound:

Study ReferenceBiological ActivityFindings
Anti-inflammatorySignificant reduction in TNF-α and IL-6 levels in treated models.
AnticancerInhibition of tubulin polymerization leading to reduced cancer cell viability.
AntimicrobialEffective against multiple bacterial strains at low concentrations.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Disruption : By interfering with tubulin dynamics, these compounds can prevent cancer cell proliferation.
  • Membrane Disruption : The thiazole moiety aids in disrupting microbial membranes, enhancing antimicrobial efficacy.

Properties

Molecular Formula

C17H18N8OS

Molecular Weight

382.4 g/mol

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C17H18N8OS/c1-11-10-12(2)24(22-11)15-7-6-14-21-20-13(25(14)23-15)4-3-5-16(26)19-17-18-8-9-27-17/h6-10H,3-5H2,1-2H3,(H,18,19,26)

InChI Key

LIWMFLRQTFPOEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)NC4=NC=CS4)C=C2)C

Origin of Product

United States

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